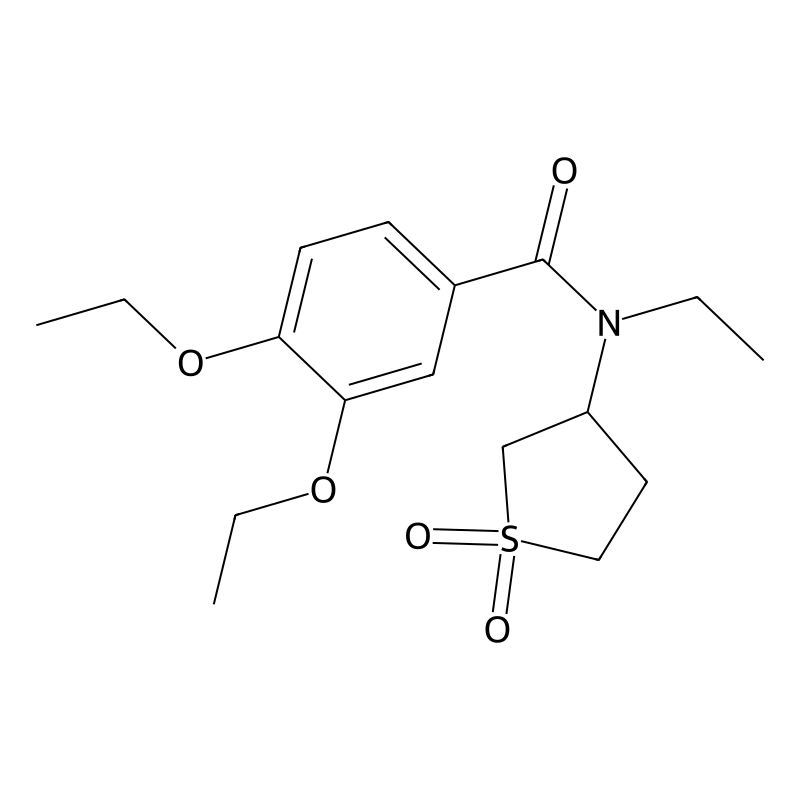

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: Compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide may be investigated for their potential role as modulators of neuronal activity, particularly in relation to G protein-gated inwardly-rectifying potassium (GIRK) channels, which are implicated in various neurological functions and disorders.

Methods of Application: Experimental procedures might involve the synthesis of the compound followed by in vitro assays to determine its efficacy in activating GIRK channels. Techniques such as patch-clamp electrophysiology could be used to measure the compound’s effect on ion channel activity in neuronal cells.

Results Summary: The expected outcome would be the identification of the compound’s potency as a GIRK channel activator, with results potentially showing nanomolar potency and improved metabolic stability over other compounds .

Cardiac Pharmacology

Scientific Field: Cardiac Pharmacology

Application Summary: In cardiac pharmacology, such compounds could be explored for their effects on heart rate regulation due to the presence of GIRK channels in cardiac atrial myocytes.

Methods of Application: Methods might include the administration of the compound to animal models followed by electrocardiogram (ECG) recordings to observe any changes in heart rate or rhythm.

Results Summary: Results could reveal a significant impact on heart rate control, providing a basis for further investigation into therapeutic applications for cardiac conditions .

Pain Management

Scientific Field: Pain Management

Application Summary: The compound’s potential as a pain modulator could be assessed, given the involvement of GIRK channels in pain perception pathways.

Methods of Application: Animal behavior studies, such as the hot plate test or tail flick test, could be employed to evaluate analgesic properties.

Results Summary: A successful application might show a reduction in pain response metrics, indicating the compound’s effectiveness as an analgesic .

Psychiatry

Scientific Field: Psychiatry

Application Summary: The psychiatric application could focus on the compound’s influence on anxiety and depression, as GIRK channels have been associated with mood regulation.

Methods of Application: Behavioral assays in animal models, such as the elevated plus maze or forced swim test, could be used to assess anxiolytic or antidepressant effects.

Results Summary: Findings might demonstrate behavioral changes consistent with reduced anxiety or depression symptoms .

Addiction Medicine

Scientific Field: Addiction Medicine

Application Summary: Investigations into the compound’s role in addiction and reward pathways could be conducted, considering the link between GIRK channels and substance abuse.

Methods of Application: Studies might involve the use of self-administration models in rodents to determine if the compound affects drug-seeking behavior.

Results Summary: Potential outcomes could include altered patterns of addictive behavior, suggesting a possible role in treating addiction .

Antibacterial Research

Scientific Field: Antibacterial Research

Application Summary: The compound might be studied for its antibacterial properties against various pathogenic bacteria.

Methods of Application: The disc diffusion assay could be utilized to test the compound’s efficacy in inhibiting bacterial growth.

Results Summary: Results may show zones of inhibition indicating the compound’s antibacterial activity against specific bacterial strains .

Please consider this analysis as a starting point for understanding the types of applications that such compounds may have. For the most current and specific research data, consulting scientific databases or contacting experts in the field would be necessary.

Neurological Disorders

Scientific Field: Neurology

Application Summary: Such compounds may be explored for their therapeutic potential in treating neurological disorders like epilepsy, where GIRK channels play a significant role in neuronal excitability.

Methods of Application: Research might involve administering the compound to animal models of epilepsy and monitoring seizure frequency and severity through electroencephalography (EEG).

Results Summary: A successful application could demonstrate a reduction in seizure occurrence, suggesting the compound’s efficacy in epilepsy management .

Endocrine System Disorders

Scientific Field: Endocrinology

Application Summary: The compound’s effect on endocrine tissues could be investigated, particularly its influence on hormone secretion which is regulated by GIRK channels.

Methods of Application: Studies might include in vitro cell cultures of endocrine tissues treated with the compound, followed by assays to measure hormone levels.

Results Summary: Outcomes may show changes in hormone secretion patterns, indicating the compound’s potential role in treating endocrine disorders .

Gastrointestinal Motility

Scientific Field: Gastroenterology

Application Summary: The compound could be assessed for its ability to modulate gastrointestinal motility, as GIRK channels are involved in the regulation of smooth muscle contraction.

Methods of Application: Experimental procedures could involve the use of gastrointestinal tissue samples or animal models to observe changes in gut motility after compound administration.

Results Summary: Results might indicate a regulatory effect on gastrointestinal movements, providing insights into possible treatments for motility disorders .

Metabolic Diseases

Scientific Field: Metabolic Research

Application Summary: Compounds like this could be studied for their impact on metabolic pathways, potentially offering new approaches to managing diseases like diabetes.

Methods of Application: Methods could involve treating metabolic disease models with the compound and measuring changes in metabolic markers such as glucose and lipid levels.

Results Summary: Findings could reveal an influence on metabolic regulation, suggesting a therapeutic avenue for metabolic diseases .

Oncology

Scientific Field: Oncology

Application Summary: The compound’s potential as an anti-cancer agent could be explored, given that ion channels like GIRK are known to be involved in cancer cell proliferation.

Methods of Application: Research might include treating cancer cell lines with the compound and assessing cell viability, apoptosis, and proliferation rates.

Results Summary: A promising application would show the compound’s ability to inhibit cancer cell growth or induce apoptosis .

Immunology

Scientific Field: Immunology

Application Summary: The immunomodulatory effects of the compound could be investigated, particularly its impact on immune cell activation and signaling.

Methods of Application: Studies might involve treating immune cells with the compound and analyzing changes in immune cell function and cytokine production.

Results Summary: Results could demonstrate the compound’s role in modulating immune responses, which could be relevant for autoimmune or inflammatory diseases .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide is a synthetic organic compound characterized by its unique molecular structure. It features a tetrahydrothiophene ring that contains a sulfonyl group (1,1-dioxide), which contributes to its chemical properties. The compound's molecular formula is with a molecular weight of approximately 313.37 g/mol. Its structure includes an ethyl group and two ethoxy groups attached to a benzamide moiety, making it of interest in various fields of research, particularly in medicinal chemistry.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated area.

- Avoid inhalation, ingestion, and skin contact.

- Oxidation: The sulfonyl group can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can remove oxygen atoms or convert double bonds to single bonds.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Research into the biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide suggests potential therapeutic applications. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various biological targets, potentially influencing pathways related to pain and inflammation.

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide typically involves multiple steps:

- Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Ethoxy Groups: Ethoxy groups are introduced via alkylation reactions using ethyl halides in the presence of bases.

- Coupling with Benzamide: The final step generally involves coupling the tetrahydrothiophene derivative with an ethyl-substituted benzamide through acylation methods.

These synthetic routes may vary based on the availability of starting materials and desired yield.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting pain and inflammatory conditions.

- Chemical Research: As a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique chemical properties, it may be used in creating advanced materials or coatings.

Interaction studies are crucial for understanding how N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.

- Cellular Assays: To evaluate the compound's effects on cell viability and function.

- In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics in animal models.

Such studies are essential for elucidating the mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide | Contains methoxy groups instead of ethoxy | |

| 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-1-benzothiophene-2-carboxamide | Chlorine substitution increases reactivity | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide | Features a longer alkoxy chain |

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide is unique due to its specific combination of functional groups and structural features that may enhance its biological activity compared to similar compounds. Its diethoxy substituents provide distinct solubility and reactivity profiles that could be advantageous in drug development.